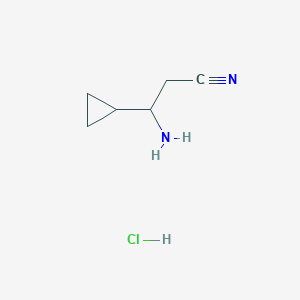

3-Amino-3-cyclopropylpropanenitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a chemical compound with the molecular formula C6H11ClN2. It is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group attached to a propanenitrile backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopropylpropanenitrile hydrochloride typically involves the reaction of cyclopropylacetonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropylpropanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-3-cyclopropylpropanenitrile hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-propanethiol hydrochloride: This compound has a similar structure but includes a thiol group instead of a nitrile group.

3-Amino-3-cyclopropylpropanenitrile: The non-hydrochloride form of the compound, which lacks the chloride ion.

Uniqueness

3-Amino-3-cyclopropylpropanenitrile hydrochloride is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-Amino-3-cyclopropylpropanenitrile hydrochloride (ACPNH) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of ACPNH, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ACPNH. The compound exhibits cytotoxicity against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanisms underlying its anticancer effects include:

- Inhibition of Cell Proliferation : ACPNH has been shown to reduce the proliferation of cancer cells in vitro by inducing apoptosis (programmed cell death) through various signaling pathways.

- Cell Cycle Arrest : Research indicates that ACPNH can cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.

The biological activity of ACPNH is largely attributed to its ability to interact with specific molecular targets within cells. Key findings include:

- Binding Affinity : ACPNH demonstrates a high binding affinity for proteins involved in cancer progression, such as kinases. This interaction may inhibit their activity, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : The compound has been observed to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have investigated the biological activity of ACPNH in detail:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of ACPNH on MDA-MB-231 breast cancer cells.

- Findings : Treatment with ACPNH resulted in a significant decrease in cell viability (up to 70% reduction at higher concentrations) and induced apoptosis through caspase activation.

-

Study on Lung Cancer Cells :

- Objective : To assess the effects of ACPNH on A549 lung cancer cells.

- Findings : ACPNH treatment led to G1 phase arrest and increased expression of p21, a cyclin-dependent kinase inhibitor, indicating its role in cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ACPNH, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Cyclopropyl-3-oxopropanenitrile | Nitrile | Known for anticancer activity |

| (3R)-3-Amino-3-cyclopropylpropanoic acid | Amino Acid | Exhibits neuroprotective properties |

| 2-Amino-3-hydroxypropanoic acid derivative | Amino Acid | Important for pharmaceutical intermediates |

The unique combination of cyclopropyl, amino, and nitrile functionalities in ACPNH enhances its reactivity profile compared to other similar compounds, potentially leading to more pronounced biological activities.

Properties

Molecular Formula |

C6H11ClN2 |

|---|---|

Molecular Weight |

146.62 g/mol |

IUPAC Name |

3-amino-3-cyclopropylpropanenitrile;hydrochloride |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6(8)5-1-2-5;/h5-6H,1-3,8H2;1H |

InChI Key |

RBXLWAMPPOCUER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC#N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.